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5-(4-Fluorophenyl)isoxazole-3-carbonitrile
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Overview
Description
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the oxidative dehydrogenation of aromatic aldoximes to generate nitrile oxides, which then undergo 1,3-dipolar cycloaddition with propiolonitrile derivatives . The reaction conditions often include the use of chloramine-T as an oxidizing agent and methanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)isoxazole-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Fluorophenyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile
- 5-(4-Chlorophenyl)isoxazole-3-carbonitrile
- 5-(4-Bromophenyl)isoxazole-3-carbonitrile
Uniqueness
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications.
Biological Activity
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C10H6F N3O
- Molecular Weight : 201.17 g/mol
- IUPAC Name : 5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile
- CAS Number : [Not provided in the search results]
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent, antimicrobial compound, and inhibitor of specific biological pathways.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 15.0 | Inhibition of cell cycle progression |
A549 (lung cancer) | 10.0 | Disruption of mitochondrial membrane potential |
In these studies, the compound's mechanism often involves the modulation of apoptotic pathways, particularly through the activation of caspase enzymes and inhibition of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and disrupting mitochondrial functions.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Cytotoxicity Against Tumor Cells :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C10H5FN2O |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H |
InChI Key |
APFYFYNYGDAXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C#N)F |
Origin of Product |
United States |
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